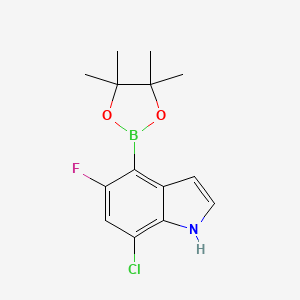

7-Chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole

Description

This compound is a halogenated indole derivative featuring a 7-chloro, 5-fluoro, and 4-dioxaborolane substitution pattern. The boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) enables participation in Suzuki-Miyaura cross-coupling reactions, a critical tool in medicinal chemistry for constructing biaryl motifs .

Properties

Molecular Formula |

C14H16BClFNO2 |

|---|---|

Molecular Weight |

295.55 g/mol |

IUPAC Name |

7-chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |

InChI |

InChI=1S/C14H16BClFNO2/c1-13(2)14(3,4)20-15(19-13)11-8-5-6-18-12(8)9(16)7-10(11)17/h5-7,18H,1-4H3 |

InChI Key |

PRAYKQIIRMYDNH-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C3C=CNC3=C(C=C2F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.

Introduction of Halogen Substituents: The chloro and fluoro substituents can be introduced via halogenation reactions using reagents like N-chlorosuccinimide (NCS) and Selectfluor.

Boronate Ester Formation: The boronate ester group can be introduced through a reaction with bis(pinacolato)diboron in the presence of a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

Reduction: Reduction reactions can be used to modify the functional groups on the indole ring.

Substitution: The halogen substituents can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized indoles.

Scientific Research Applications

7-chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a synthetic compound primarily used in medicinal chemistry and pharmaceutical research. It has a molecular formula of C14H16BClFNO2 and a molecular weight of 295.55 g/mol. The compound features an indole core modified by chloro and fluoro groups at the 7 and 5 positions, with a boron-containing substituent at the 4 position. The tetramethyl-1,3,2-dioxaborolane moiety contributes to its chemical reactivity and potential biological activity.

Scientific Research Applications

- Drug Development Its unique structure may allow it to serve as a lead compound for developing new drugs targeting various diseases.

- Cross-Coupling Reactions Due to its potential reactivity in cross-coupling reactions, it could be utilized as a building block for synthesizing more complex organic molecules.

- Interaction Studies Interaction studies involving this compound focus on its binding affinity to various biological targets. Preliminary investigations into similar indole derivatives have shown that they can interact with receptors involved in pain modulation and other physiological processes. Understanding these interactions is crucial for assessing the therapeutic potential of this compound in drug development.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In the context of Suzuki-Miyaura cross-coupling reactions, the boronate ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Key analogs differ in halogen placement and boronate position, which significantly alter electronic and steric profiles:

Key Observations :

Reactivity in Cross-Coupling Reactions

Boronate-containing indoles are widely used in Pd- or Ir-catalyzed couplings :

- The 4-boronate position in the target compound may favor regioselective coupling with aryl/heteroaryl halides, as seen in analogous systems .

- Chloro substituents (e.g., at position 7) can act as directing groups in C–H borylation or serve as handles for further functionalization .

- Fluorine at position 5 may stabilize transition states via inductive effects, as observed in fluorinated indole-based pharmaceuticals .

Biological Activity

Chemical Structure and Properties

7-Chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a synthetic compound with the molecular formula and a molecular weight of 295.55 g/mol. Its structure features an indole core modified by chloro and fluoro groups at the 7 and 5 positions, respectively, along with a boron-containing substituent at the 4 position. This unique configuration contributes to its potential biological activity and chemical reactivity .

General Pharmacological Properties

Indole derivatives are known for their diverse pharmacological properties, including anti-inflammatory , analgesic , and anticancer activities. The presence of the boron moiety in this compound may enhance its interaction with biological targets or improve its pharmacokinetic properties. Preliminary studies suggest that similar indole derivatives can interact with receptors involved in pain modulation and other physiological processes .

Potential Applications

The primary applications of this compound lie in medicinal chemistry and pharmaceutical research. Its unique structure may allow it to serve as a lead compound for developing new drugs targeting various diseases. The compound's potential reactivity in cross-coupling reactions also positions it as a valuable building block for synthesizing more complex organic molecules.

Interaction Studies

Interaction studies involving this compound focus on its binding affinity to various biological targets. Research into similar compounds has indicated that they can effectively interact with receptors involved in critical signaling pathways. Understanding these interactions is crucial for assessing the therapeutic potential of this compound in drug development.

Comparative Analysis with Similar Compounds

A comparative analysis highlights several compounds that share structural similarities with this compound:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Tert-butyl 5-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole | 1218790-30-7 | Similar indole structure but different substitution pattern |

| Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)piperazine | 942070-45-3 | Incorporates piperazine ring enhancing biological activity |

| Tert-butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole | 893441-86-6 | Variation in position of boron substituent affecting reactivity |

These compounds illustrate how variations in substitution patterns can significantly influence their chemical properties and biological activities.

Q & A

Q. What are the standard synthetic protocols for preparing boron-containing indole derivatives like 7-chloro-5-fluoro-4-(dioxaborolan-2-yl)-1H-indole?

Answer: The synthesis typically involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or Suzuki-Miyaura cross-coupling. For example:

- Step 1: React a halogenated indole precursor (e.g., 3-(2-azidoethyl)-5-fluoro-1H-indole) with alkynes (e.g., ethynyl arenes) in PEG-400/DMF solvent mixtures with CuI catalysis .

- Step 2: Purify via column chromatography (e.g., 70:30 ethyl acetate/hexane) to isolate the product. Yields range from 22% to 50%, depending on steric and electronic factors .

- Boron introduction: For dioxaborolane groups, Suzuki-Miyaura coupling with pinacol boronic esters is common, requiring palladium catalysts and inert conditions .

Table 1: Representative Reaction Conditions from Literature

| Precursor | Catalyst/Solvent | Yield | Reference |

|---|---|---|---|

| 3-(2-azidoethyl)-5-fluoro-indole | CuI/PEG-400:DMF | 22–42% | |

| 4-Fluoro-1H-indole | POCl3/DMF/NaBH4 | 41% |

Q. Which spectroscopic techniques are critical for characterizing this compound?

Answer:

- 1H/13C/19F NMR: Assigns proton and carbon environments and confirms halogen (F/Cl) integration. For example, 19F NMR signals at δ -114.65 ppm indicate fluorine substitution .

- HRMS (FAB/ESI): Validates molecular weight (e.g., [M+H]+ peaks) with precision (±0.0001 Da) .

- TLC: Monitors reaction progress (e.g., Rf = 0.30 in 70:30 ethyl acetate/hexane) .

- X-ray crystallography (if available): Resolves stereochemical ambiguities .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of halogenated indole boronic esters?

Answer:

- Catalyst loading: Increase CuI or Pd(PPh3)4 concentrations (e.g., 1.2–2.0 equiv.) to enhance coupling efficiency .

- Solvent choice: PEG-400 reduces side reactions vs. pure DMF, while THF improves boron group stability .

- Temperature: Room temperature for CuAAC vs. 80–100°C for Suzuki couplings .

- Purification: Use preparative HPLC for polar byproducts or gradient flash chromatography .

Key Finding: Optimizing NaBH4 stoichiometry (3.2 equiv.) during indole reduction improved yields from 30% to 41% .

Q. How do chloro and fluoro substituents influence the reactivity of the indole core in cross-coupling reactions?

Answer:

- Electronic effects: The electron-withdrawing Cl/F groups activate the indole ring toward electrophilic substitution but may deactivate nucleophilic sites.

- Steric hindrance: Adjacent substituents (e.g., 4-bromo vs. 5-fluoro) alter regioselectivity in Suzuki couplings, requiring bulky ligands (e.g., SPhos) .

- Boron stability: Fluorine’s electronegativity stabilizes the dioxaborolane group against hydrolysis, enhancing shelf life .

Data Contradiction Note: In , lower yields (25%) for bromo-fluoro derivatives vs. 42% for methoxy variants suggest steric limitations .

Q. What strategies resolve discrepancies in NMR data for structurally similar indole derivatives?

Answer:

- Solvent effects: Compare CDCl3 vs. DMSO-d6 spectra; e.g., indole NH protons shift upfield in DMSO .

- Impurity analysis: Use DEPT-135 NMR to distinguish carbons from residual solvents (e.g., PEG-400) .

- Isotopic patterns: HRMS distinguishes 35Cl (75%) vs. 37Cl (25%) isotopic clusters to confirm halogen presence .

- Dynamic effects: Variable-temperature NMR identifies rotamers (e.g., restricted rotation in triazole-linked indoles) .

Case Study: reports a 19F NMR signal at δ -122.62 ppm, differing from δ -114.65 ppm in due to solvent and substituent effects .

Q. How is computational modeling used to predict the reactivity of this compound in medicinal chemistry?

Answer:

- DFT calculations: Predict electrophilic aromatic substitution sites (e.g., C4 vs. C6) based on Fukui indices .

- Docking studies: Simulate binding to targets like 1-deoxy-D-xylulose-5-phosphate synthase (DXS) using MOE software .

- Solubility prediction: LogP calculations guide solvent selection for biological assays (e.g., >2.5 indicates DMSO compatibility) .

Limitation: Computed data may conflict with experimental results due to unaccounted crystal packing effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.